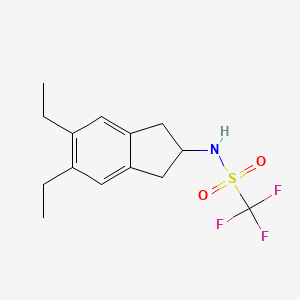
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a chlorinated and methylthio-pyrimidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from simple precursors like acetamidine and thiourea.
Chlorination: The pyrimidine ring is then chlorinated using reagents like thionyl chloride.
Coupling Reaction: The chlorinated pyrimidine is coupled with a benzoic acid derivative through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the benzoic acid moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile.
科学的研究の応用
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibitors, where the compound can prevent the phosphorylation of target proteins, leading to altered cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Shares the pyrimidine core but lacks the benzoic acid moiety.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid is unique due to its combination of a chlorinated pyrimidine ring and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.
特性
分子式 |
C13H11ClN2O2S |
|---|---|
分子量 |
294.76 g/mol |
IUPAC名 |
2-chloro-5-[(2-methylsulfanylpyrimidin-4-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H11ClN2O2S/c1-19-13-15-5-4-9(16-13)6-8-2-3-11(14)10(7-8)12(17)18/h2-5,7H,6H2,1H3,(H,17,18) |
InChIキー |
MCYKDGGNCAFNKO-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=N1)CC2=CC(=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B15062477.png)
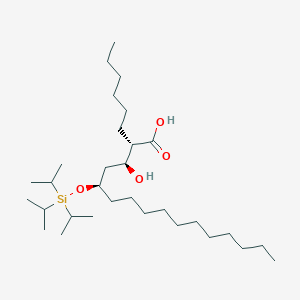
![tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15062509.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)
![{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile](/img/structure/B15062519.png)
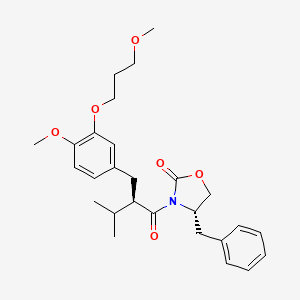
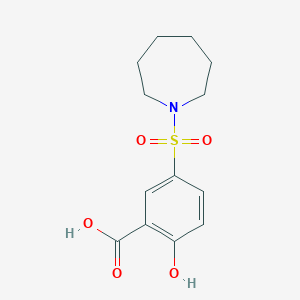

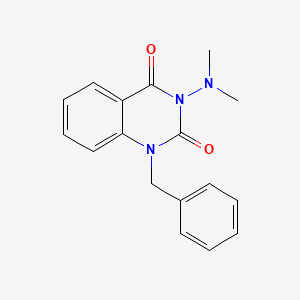
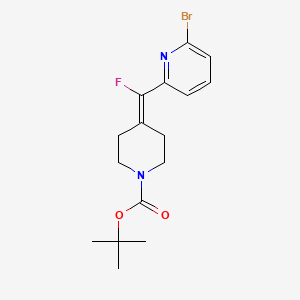
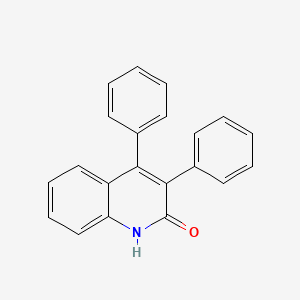
![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)
